molecular formula C25H26ClNO6 B297729 Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Numéro de catalogue: B297729
Poids moléculaire: 471.9 g/mol
Clé InChI: NLEFVNOSIOGHNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical and clinical studies. This compound has been found to have potential therapeutic applications in the treatment of various types of pain, including acute and chronic pain.

Mécanisme D'action

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways in the central nervous system. This mechanism of action is different from that of traditional opioids, which act on the mu opioid receptor.
Biochemical and Physiological Effects:
The activation of the kappa opioid receptor by this compound results in a number of biochemical and physiological effects. These effects include the inhibition of pain signaling pathways, the modulation of the immune system, and the reduction of inflammation. This compound has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.

Avantages Et Limitations Des Expériences En Laboratoire

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its ability to reduce pain without causing respiratory depression, and its lower potential for abuse and addiction. However, there are also some limitations to using this compound in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and use the compound.

Orientations Futures

There are several future directions for research on Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of this compound. Another area of focus is the investigation of the potential therapeutic applications of this compound in other areas, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and inflammation.

Méthodes De Synthèse

The synthesis of Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the reaction of 2-chlorobenzyl alcohol with 3-methoxyphenylacetic acid to form the corresponding ester. This ester is then reacted with 2,6-dimethyl-3,5-pyridinedicarboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in the treatment of pain. Preclinical studies have shown that this compound is effective in reducing acute and chronic pain in animal models. Clinical studies have also shown promising results in reducing pain in humans, including postoperative pain, chronic pain, and pain associated with osteoarthritis.

Propriétés

Formule moléculaire

C25H26ClNO6

Poids moléculaire

471.9 g/mol

Nom IUPAC

dimethyl 4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO6/c1-14-21(24(28)31-4)23(22(15(2)27-14)25(29)32-5)16-10-11-19(20(12-16)30-3)33-13-17-8-6-7-9-18(17)26/h6-12,23,27H,13H2,1-5H3

Clé InChI

NLEFVNOSIOGHNE-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)OC

SMILES canonique

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.